1-(2-Cyano-4,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea
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Overview
Description
1-(2-Cyano-4,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyano-4,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea typically involves the reaction of 2-cyano-4,5-dimethoxyaniline with 2-methoxyethyl isothiocyanate. The reaction is usually carried out in a suitable solvent such as ethanol or acetonitrile under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyano-4,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications in drug development, particularly in designing compounds with anticancer or antimicrobial properties.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Cyano-4,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. The cyano and thiourea groups could play crucial roles in binding to the target molecule.
Comparison with Similar Compounds
Similar Compounds
1-(2-Cyano-4,5-dimethoxyphenyl)-3-(2-methoxyethyl)urea: Similar structure but with a urea group instead of a thiourea group.
1-(2-Cyano-4,5-dimethoxyphenyl)-3-(2-methoxyethyl)guanidine: Contains a guanidine group instead of a thiourea group.
Uniqueness
1-(2-Cyano-4,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea is unique due to the presence of both cyano and thiourea groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(2-cyano-4,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-17-5-4-15-13(20)16-10-7-12(19-3)11(18-2)6-9(10)8-14/h6-7H,4-5H2,1-3H3,(H2,15,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEONDPZRVGHOIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NC1=CC(=C(C=C1C#N)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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